7-Cyclohexylheptyl b-D-maltoside
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Overview
Description
7-Cyclohexylheptyl b-D-maltoside is a carbohydrate-based detergent widely used in biochemical and biophysical research. It is known for its ability to solubilize membrane proteins while maintaining their functional and structural integrity. This compound is characterized by its unique combination of a cyclohexyl and heptyl alkyl chain attached to a maltose moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexylheptyl b-D-maltoside involves the glycosylation of a cyclohexylheptyl alcohol with a maltose derivative. The reaction typically employs a Lewis acid catalyst under anhydrous conditions to facilitate the formation of the glycosidic bond. The process requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclohexylheptyl b-D-maltoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in the maltose moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in biochemical applications .
Scientific Research Applications
7-Cyclohexylheptyl b-D-maltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.
Medicine: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain cancer cells.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective solubilizing properties
Mechanism of Action
The mechanism of action of 7-Cyclohexylheptyl b-D-maltoside involves its ability to interact with lipid bilayers and proteins. It binds to the hydrophobic regions of membrane proteins, thereby solubilizing them while preserving their native structure and function. This interaction is facilitated by the hydrophobic cyclohexyl and heptyl chains, which insert into the lipid bilayer, and the hydrophilic maltose moiety, which interacts with the aqueous environment .
Comparison with Similar Compounds
- 7-Cyclohexylheptyl-4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
- Cyclohexyl-Hexyl-Beta-D-Maltoside
Comparison: 7-Cyclohexylheptyl b-D-maltoside is unique due to its specific combination of cyclohexyl and heptyl alkyl chains, which provide optimal hydrophobicity for solubilizing membrane proteins. Compared to similar compounds, it offers better solubilization efficiency and stability for a wide range of proteins .
Properties
IUPAC Name |
2-[6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKAVONQUWHNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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